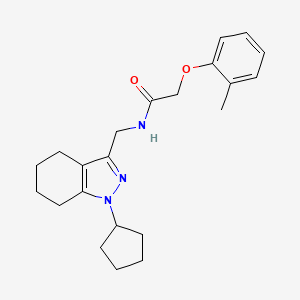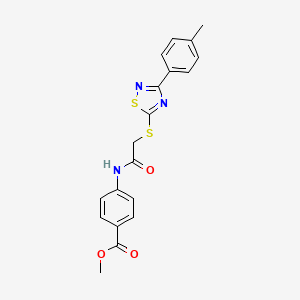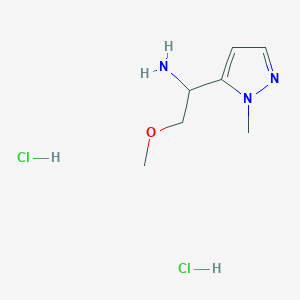
N-(2-(methylthio)phenyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to "N-(2-(methylthio)phenyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide" involves complex organic synthesis techniques. For instance, the synthesis of related pyrazole derivatives like 3-(3-methoxyphenyl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide demonstrates the use of NMR, mass spectra, FT-IR, and X-ray crystallography for characterization (Kumara et al., 2018). These techniques are critical for confirming the structure and purity of synthesized compounds.
Molecular Structure Analysis
The detailed molecular structure analysis is crucial for understanding the compound's interaction with biological targets. The study by Kumara et al. (2018) on a related pyrazole derivative provided insights through X-ray diffraction studies, revealing dihedral angles and twisted conformations between the rings, essential for predicting the compound's biological activity and binding affinity (Kumara et al., 2018).
Chemical Reactions and Properties
Chemical reactions involving "N-(2-(methylthio)phenyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide" and its derivatives can vary widely, including cyclization, substitution, and hydrolysis, reflecting the compound's reactivity and potential for generating diverse derivatives with varied biological activities. The synthesis process often includes steps like cyclization of substituted benzoic acid N'-[1-(5-chloro-2-methoxy-phenyl)-5-methyl-1H-pyrazole-4-carbonyl]-hydrazide, showcasing the compound's versatility in forming bioactive molecules (Rai et al., 2009).
Physical Properties Analysis
The physical properties, including solubility, melting point, and stability, are vital for determining the compound's application range. For instance, the related compound studied by Kumara et al. (2018) was found to be thermally stable up to 190°C, indicating its suitability for applications requiring high thermal stability (Kumara et al., 2018).
Chemical Properties Analysis
The chemical properties, such as reactivity with different reagents, potential for bioconjugation, and formation of complexes with metals or other organic compounds, highlight the compound's versatility. The study of related compounds, such as those synthesized by Rai et al. (2009), demonstrates the compound's capacity for undergoing chemical modifications to enhance biological activity or alter physical properties for specific applications (Rai et al., 2009).
Safety And Hazards
- Safety information would require specific experimental data.
- As a general guideline, handle the compound with care, follow lab safety protocols, and consult safety data sheets.
Direcciones Futuras
- Further research could explore the compound’s biological activity, potential applications, and optimization of synthesis methods.
Please note that the analysis provided here is based on available information, and additional experimental studies would be needed for a more detailed understanding. If you have any specific papers or references related to this compound, I can incorporate them into the analysis.
Propiedades
IUPAC Name |
N-(2-methylsulfanylphenyl)-3-pyrazin-2-yl-1,2,4-oxadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N5O2S/c1-22-11-5-3-2-4-9(11)17-13(20)14-18-12(19-21-14)10-8-15-6-7-16-10/h2-8H,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIORUURGRJEGND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)C2=NC(=NO2)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(methylthio)phenyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(Z)-4-(diethylamino)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2487214.png)
![N1-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(4-methylbenzyl)oxalamide](/img/structure/B2487215.png)
![6-Methanesulfonyl-2-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2487216.png)

![Ethyl 4-[(4-methoxyphenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylate](/img/structure/B2487220.png)
![6-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/no-structure.png)
![(E)-N-[[3-(2-Amino-2-oxoethoxy)phenyl]methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2487224.png)
![N-(2-methoxyethyl)-2-{[(4-methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2487226.png)
![3-fluoro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2487227.png)
![Ethyl 2-[[3-(4-bromophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]butanoate](/img/structure/B2487228.png)

